molecular formula C13H11ClFNO2 B1437317 Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate CAS No. 1019355-72-6

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B1437317
CAS No.: 1019355-72-6
M. Wt: 267.68 g/mol
InChI Key: BWLFRHZFOXGIPH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C13H11ClFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a quinoline core substituted with chloro, fluoro, and methyl groups, along with an ethyl ester functional group.

Preparation Methods

The synthesis of ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives.

    Industrial Applications: It is employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Ciprofloxacin: A fluoroquinolone antibiotic.

    Mefloquine: Another antimalarial agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLFRHZFOXGIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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